molecular formula C18H17Cl2NO B4021722 2,2-dichloro-N-(3,5-dimethylphenyl)-1-phenylcyclopropanecarboxamide

2,2-dichloro-N-(3,5-dimethylphenyl)-1-phenylcyclopropanecarboxamide

Cat. No. B4021722
M. Wt: 334.2 g/mol
InChI Key: WNDHZTJXSJIFJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of cyclopropanecarboxamide derivatives often involves multistep reactions, starting from cyclopropanecarboxylic acid or its derivatives. For instance, the synthesis of similar compounds has been achieved through acylation, amidogen, and hydroxymethylation reactions, confirmed by elemental analysis, IR, 1H NMR, and MS, along with X-ray diffraction analysis for structural determination (Shen De-long, 2008).

Molecular Structure Analysis

The molecular structure of cyclopropanecarboxamide derivatives reveals interesting aspects of their conformation and stereochemistry. For example, studies have shown how substituents on the cyclopropane ring influence the overall molecular geometry and crystal packing through hydrogen bonding and other intermolecular interactions (Fan-yong Yan & Dongqing Liu, 2007).

properties

IUPAC Name

2,2-dichloro-N-(3,5-dimethylphenyl)-1-phenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO/c1-12-8-13(2)10-15(9-12)21-16(22)17(11-18(17,19)20)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDHZTJXSJIFJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2(CC2(Cl)Cl)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-dichloro-N-(3,5-dimethylphenyl)-1-phenylcyclopropanecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-dichloro-N-(3,5-dimethylphenyl)-1-phenylcyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
2,2-dichloro-N-(3,5-dimethylphenyl)-1-phenylcyclopropanecarboxamide
Reactant of Route 3
Reactant of Route 3
2,2-dichloro-N-(3,5-dimethylphenyl)-1-phenylcyclopropanecarboxamide
Reactant of Route 4
Reactant of Route 4
2,2-dichloro-N-(3,5-dimethylphenyl)-1-phenylcyclopropanecarboxamide
Reactant of Route 5
2,2-dichloro-N-(3,5-dimethylphenyl)-1-phenylcyclopropanecarboxamide
Reactant of Route 6
Reactant of Route 6
2,2-dichloro-N-(3,5-dimethylphenyl)-1-phenylcyclopropanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.